![molecular formula C10H10N2O2S B15219085 (5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 34273-45-5](/img/structure/B15219085.png)
(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is a compound that features a unique structure combining a hydroxybenzyl group with a thioxoimidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-hydroxybenzyl alcohol with a suitable thioxoimidazolidinone precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the thioxo group can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl group but lacks the thioxoimidazolidinone core.
Benzofuran derivatives: Similar in structure but contain a benzofuran ring instead of the thioxoimidazolidinone core.
Benzothiophene derivatives: Contain a benzothiophene ring and exhibit similar biological activities.
Uniqueness
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is unique due to its combination of a hydroxybenzyl group with a thioxoimidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
34273-45-5 |
|---|---|
Molekularformel |
C10H10N2O2S |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
(5S)-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
HSOPXLJCZXTRCI-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)NC(=S)N2)O |
Kanonische SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=S)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


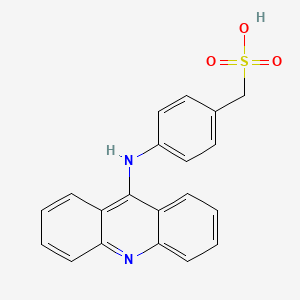
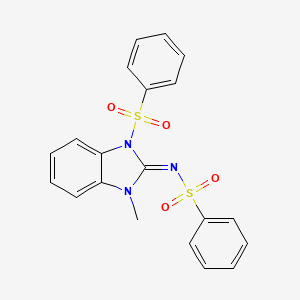
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)
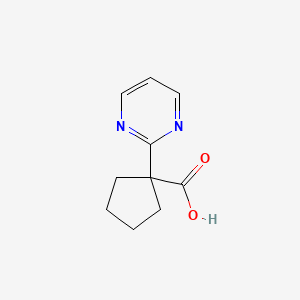
![6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15219035.png)
![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)
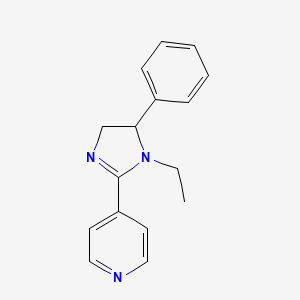
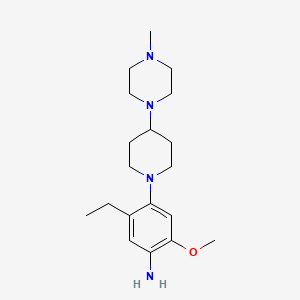
![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)
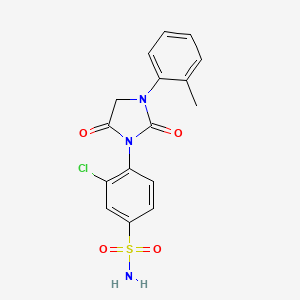
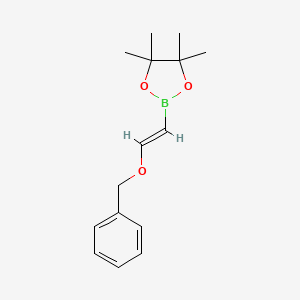
![(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B15219074.png)
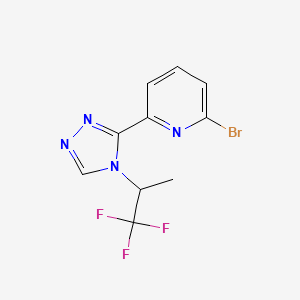
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B15219088.png)
